REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([CH3:13])[C:4]=1[O:14][CH3:15])#[N:2].[OH-].[K+].CO>>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:13])[C:4]=1[O:14][CH3:15])#[N:2] |f:1.2.3|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=C(C(=O)OC)C=C1)C)OC
|
Name
|
potassium hydroxide methanol
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].CO
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Water (4 mL) was added to the mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=C(C(=O)O)C=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 86 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |